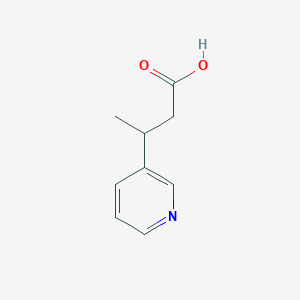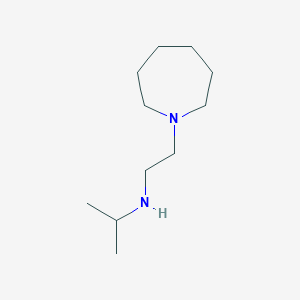
N-(2-Azepan-1-ylethyl)-N-isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Azepan-1-ylethyl)-N-isopropylamine” is a chemical compound that belongs to the class of aliphatic amines. It is commonly used in various industrial processes, such as the production of surfactants, emulsifiers, and corrosion inhibitors. The molecular formula of this compound is C10H22N2 and it has a molecular weight of 170.3 .
Molecular Structure Analysis
The molecular structure of “N-(2-Azepan-1-ylethyl)-N-isopropylamine” consists of 10 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms . The exact structure would require more specific information or a detailed analysis which is beyond my current capabilities.Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Azepane derivatives, closely related to N-(2-Azepan-1-ylethyl)-N-isopropylamine, have been studied for their potential in inhibiting protein kinases, particularly PKB-alpha and PKA. This research suggests potential applications in drug discovery, especially in targeting diseases that involve kinase dysregulation (Breitenlechner et al., 2004).
Medicinal Chemistry and Drug Discovery
Azepane-based compounds have demonstrated a variety of pharmacological properties. Their structural diversity and adaptability make them suitable for new therapeutic agent development. Over 20 azepane-based drugs have been approved by the FDA, utilized for various diseases. These findings underscore the significance of azepane compounds in medicinal chemistry and drug discovery (Zha et al., 2019).
Development of Novel Glycosidase Inhibitors
Studies on azepane structures, similar to N-(2-Azepan-1-ylethyl)-N-isopropylamine, have been conducted to develop novel glycosidase inhibitors. Such inhibitors have potential applications in treating metabolic disorders and other diseases where glycosidase activity is a factor (Martínez-Mayorga et al., 2004).
Polymerization Applications
Research on the use of aminoalcohols, similar to N-(2-Azepan-1-ylethyl)-N-isopropylamine, has been conducted in the context of polymerization. These studies explore their role as initiators in ring-opening polymerization, indicating potential applications in materials science (Bakkali-Hassani et al., 2018).
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2)12-7-10-13-8-5-3-4-6-9-13/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFCHGMKNLUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634710 |
Source


|
| Record name | N-[2-(Azepan-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Azepan-1-ylethyl)-N-isopropylamine | |
CAS RN |
532407-05-9 |
Source


|
| Record name | N-[2-(Azepan-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(azepan-1-yl)ethyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

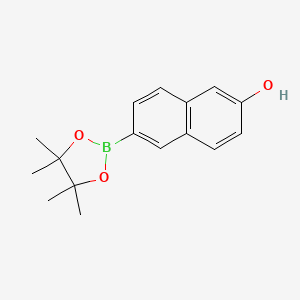
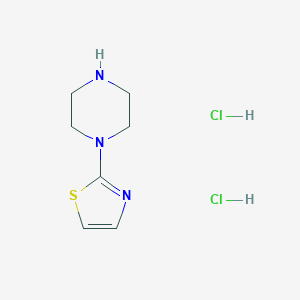

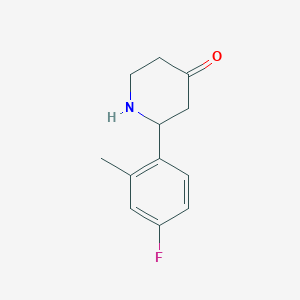
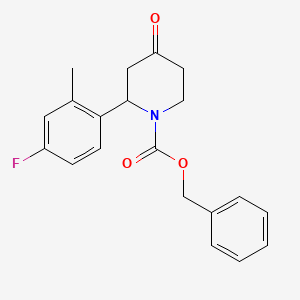
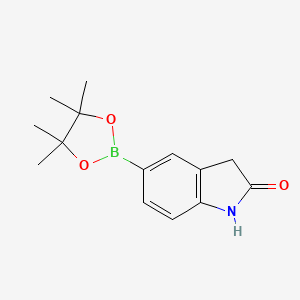
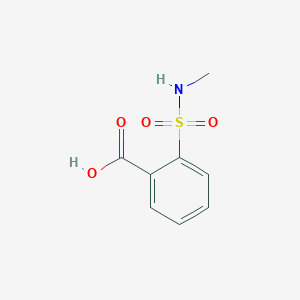
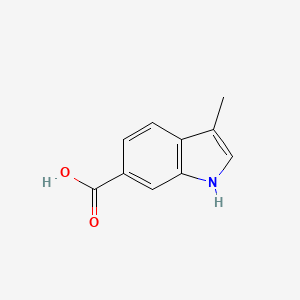

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)
